![molecular formula C19H16BrNO2S2 B2430529 3-(2-bromophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide CAS No. 1797762-10-7](/img/structure/B2430529.png)
3-(2-bromophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide
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Overview
Description
These compounds were designed and synthesized for their potential antifungal activity . They contain a unique pyrroline-2-one or pyrrolidine-2,4-dione substructure .
Synthesis Analysis
The structures of these derivatives were confirmed by FT-IR, 1H NMR, 13C NMR, 1H-1H NOESY, EI-MS, and elemental analysis .Molecular Structure Analysis
These compounds contain a unique pyrroline-2-one or pyrrolidine-2,4-dione substructure .Chemical Reactions Analysis
These compounds were evaluated for their antifungal activity against Fusarium graminearum (Fg), Rhizoctorzia solani (Rs), Botrytis cinerea (Bc), and Colletotrichum capsici (Cc) .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are not explicitly mentioned in the paper .Scientific Research Applications
Synthesis and Antimicrobial Properties
Compounds structurally related to "3-(2-bromophenyl)-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)propanamide" have been synthesized and evaluated for their antimicrobial properties. For instance, arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment have been synthesized, with cyclization producing 2-aminothiazol-4(5H)-ones. These compounds were tested for antibacterial and antifungal activity, highlighting the potential of related structures in developing new antimicrobial agents (Baranovskyi et al., 2018).
Fluorescent Materials for Polymerization
Another application is in the field of materials science, where related bromophenyl compounds have been utilized. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide demonstrated its efficacy as an efficient fluorescent atom transfer radical polymerization (ATRP) initiator. This showcases the compound's potential in polymer chemistry for initiating the polymerization of acrylates, contributing to the development of novel polymeric materials with specific properties (Kulai & Mallet-Ladeira, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-bromophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S2/c20-16-4-2-1-3-13(16)5-8-18(22)21-11-15-6-7-17(25-15)19(23)14-9-10-24-12-14/h1-4,6-7,9-10,12H,5,8,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSAWRZWHNXQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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